4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Overview
Description
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE is a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties, making it valuable for studying various phenomena.
Mechanism of Action
Target of Action
The primary target of (4-Fluorophenyl)(2-furylmethyl)amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
(4-Fluorophenyl)(2-furylmethyl)amine interacts with ENTs, acting as an inhibitor . It is more selective to ENT2 than to ENT1 . This interaction results in a decrease in the uptake of nucleosides, affecting their availability for nucleotide synthesis .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway. This can have downstream effects on processes that rely on nucleotides, such as DNA replication and RNA transcription .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)(2-furylmethyl)amine’s action primarily involve the disruption of nucleotide synthesis. By inhibiting ENTs and reducing nucleoside uptake, the compound can potentially affect cellular processes that rely on nucleotides .
Preparation Methods
The synthesis of 4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Chemical Reactions Analysis
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is valuable for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals.
Comparison with Similar Compounds
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE can be compared with other similar compounds, such as:
(5-(2-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine: This compound has similar structural features but may exhibit different properties and applications.
(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is used as an inhibitor of human equilibrative nucleoside transporters.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOFHGATNCKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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